N-tert-Butyl-3,5-dimethylaniline
Description
Contextualizing N-tert-Butyl-3,5-dimethylaniline within Sterically Hindered Amine Chemistry
Sterically hindered amines are a class of organic bases characterized by bulky substituents surrounding the nitrogen atom. This structural feature is paramount as it modulates the amine's fundamental properties: basicity and nucleophilicity. While the nitrogen's lone pair of electrons renders it basic, the steric bulk significantly impedes its ability to act as a nucleophile in substitution reactions. wikipedia.org This distinction is crucial in many organic transformations where proton abstraction is desired without the complication of nucleophilic attack.
This compound is a prime example of a non-nucleophilic base. The voluminous tert-butyl group effectively shields the nitrogen atom, making it a poor nucleophile while retaining its capacity to function as a base. wikipedia.org This characteristic allows it to be employed in reactions where sensitive functional groups might otherwise react with a more nucleophilic base. The methyl groups at the 3 and 5 positions of the aniline (B41778) ring further contribute to the electronic properties of the molecule.
Significance in Contemporary Synthetic and Catalytic Methodologies
The unique properties of this compound have led to its use in various advanced synthetic and catalytic processes. Its role as a bulky base is particularly valuable in reactions that are sensitive to steric crowding and require a non-nucleophilic environment to proceed efficiently and selectively.
In the realm of synthetic methodologies, the synthesis of this compound itself can be achieved through methods such as direct alkylation. The precursor, 3,5-dimethylaniline (B87155), is a versatile building block in its own right, used in the production of dyes and other chemicals. wikipedia.orgscbt.com A patented process for preparing 3,5-dimethylaniline involves the catalytic dehydrogenation of 3,5-dimethyl-2-cyclohexenone azine, highlighting the industrial relevance of these types of compounds. google.com
While direct research findings on the extensive use of this compound in specific named reactions are not broadly reported in readily accessible literature, its structural motifs are highly relevant to modern catalysis. For instance, sterically hindered anilines are precursors to ligands used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, essential in the preparation of pharmaceuticals and materials. The steric and electronic properties of ligands derived from amines like this compound can significantly influence the efficacy and selectivity of these catalytic cycles. For example, palladium-catalyzed amination of dichloroquinolines has been studied with various adamantane-containing amines, which, like the tert-butyl group, introduce significant steric bulk. mdpi.com
Furthermore, the development of palladium/norbornene-catalyzed ortho-amination reactions has been a significant advance, and the nature of the amine electrophile, including the steric bulk on the nitrogen, is critical to the outcome of these reactions. nih.gov The study of such reactions provides a framework for understanding the potential applications of this compound in C-H activation and functionalization.
Comparison with Structurally Related Anilines
| Compound | Key Structural Difference from this compound |
|---|---|
| 3,5-Di-tert-butylaniline (B181150) | Primary amine (-NH2) with tert-butyl groups on the ring. nih.gov |
| N-Ethyl-2,5-dimethylaniline | Less sterically hindered ethyl group on the nitrogen. |
| 4-tert-Butyl-N,N-dimethylaniline | Tertiary amine with a para-tert-butyl group on the ring. |
The table above illustrates how variations in the substitution pattern on the aniline core lead to different chemical properties and applications, underscoring the specific role that the unique structure of this compound plays in its chemical utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHVIXDKZHDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40412643 | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110993-40-3 | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40412643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-3,5-dimethylaniline | |
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Ii. Synthetic Strategies and Methodological Advancements for N Tert Butyl 3,5 Dimethylaniline
Established Synthetic Pathways
Traditional methods for the synthesis of N-tert-Butyl-3,5-dimethylaniline rely on well-documented reactions in organic chemistry, including amination reactions using pyrylium (B1242799) salts and alkylation of aniline (B41778) precursors.
Reaction of tert-Butylamine (B42293) with 2,4,6-Trimethylpyrylium Cation
A classic method for preparing sterically hindered secondary amines involves the reaction of a primary amine with a pyrylium salt. In this case, tert-butylamine acts as the primary amine, and the 2,4,6-trimethylpyrylium cation serves as a synthon that ultimately incorporates the 3,5-dimethylphenyl group.
Mechanistic Investigations of Pyrylium-Mediated Amination
The reaction between a primary amine like tert-butylamine and a 2,4,6-trisubstituted pyrylium cation proceeds through a well-studied mechanism. rsc.org The initial step is a rapid nucleophilic attack by the amine on the C-2 or C-6 position of the pyrylium ring, which are the most electrophilic centers. This leads to the formation of a 2H-pyran intermediate.
This intermediate is unstable and undergoes a base-catalyzed ring-opening to form a glutacondialdehyde derivative. Subsequent acid-catalyzed ring-closure, involving the elimination of a water molecule, leads to the formation of a pyridinium (B92312) salt. rsc.org In the context of synthesizing this compound, the pyrylium salt effectively acts as a transformative agent, converting the primary amine into a pyridinium group, which is a good leaving group. nih.gov This entire sequence is a powerful way to achieve N-alkylation under specific conditions.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and outcome of the pyrylium-mediated amination are highly dependent on several reaction parameters. The kinetics of the reaction are influenced by the basicity of the amine and the presence of acid or base catalysts. rsc.org
Amine Basicity : For strongly basic amines, the initial attack on the pyrylium ring is fast. rsc.org
Catalysis : The ring-opening step can be base-catalyzed, while the subsequent ring-closure to the pyridinium derivative is acid-catalyzed. rsc.org Careful control of pH is therefore crucial for optimizing the yield.
Steric Hindrance : The formation of the final pyridinium product can be hindered by steric crowding, which is a significant consideration when using the bulky tert-butylamine. rsc.org
Solvent Effects : The choice of solvent also plays a role in the reaction kinetics and the stability of the intermediates. rsc.org
Optimization would involve a systematic variation of these parameters to maximize the yield of the desired N-tert-butyl-2,4,6-trimethylpyridinium salt, which can then be further transformed to the target aniline.
Alkylation of Aniline Derivatives
A more direct and common approach is the alkylation of an appropriate aniline derivative. This can theoretically proceed in two ways: N-tert-butylation of 3,5-dimethylaniline (B87155) or Friedel-Crafts tert-butylation of N-tert-butylaniline. However, the latter is less practical due to the directing effects of the N-tert-butyl group.
The direct N-alkylation of 3,5-dimethylaniline with a tert-butylating agent (e.g., tert-butyl bromide or isobutylene) is a primary consideration. N-alkylation of anilines is a fundamental transformation in industrial chemistry. rsc.org However, C-alkylation of the aromatic ring is a competing and often favored reaction, especially under acidic conditions which generate the tert-butyl carbocation. researchgate.net Studies on the alkylation of aniline with tert-butanol (B103910) or MTBE using solid acid catalysts have shown that C-alkylation products are formed exclusively. researchgate.net This highlights a significant challenge in achieving selective N-tert-butylation of anilines.
Table 1: Research Findings on Aniline Alkylation with tert-Butylating Agents
| Catalyst | Alkylating Agent | Temperature | Key Finding | Reference |
|---|---|---|---|---|
| DTP/K10 Clay | MTBE / tert-Butanol | 150-175°C | Reaction yielded exclusively C-alkylated products with no observed N-alkylation. | researchgate.net |
| Liquid Acid Catalysts | Isobutylene | Not specified | Both C- and N-alkylation are possible, depending on conditions. Prone to corrosion issues. | researchgate.net |
| Phosphotungstic acid/HZSM-5 | Methyl tert-butyl ether | Not specified | Used for improving ortho-tert-butylation selectivity. | google.com |
To favor N-alkylation over C-alkylation, conditions that avoid the formation of free carbocations are necessary. This might involve using a strong base to deprotonate the aniline first, followed by reaction with a tert-butyl halide, a classic SN2 approach. However, the steric bulk of the tert-butyl group makes SN2 reactions challenging.
Indirect Sodiation-Dialkylzinc Co-complexation Approaches
Directed metallation offers a powerful strategy for achieving regioselective functionalization of aromatic rings. While direct lithiation of anilines can be problematic, mixed-metal reagents have shown unique reactivity. nih.govnih.gov Specifically, sodium-mediated zincation using reagents like (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) has been shown to achieve meta-zincation of N,N-dimethylaniline, a surprising result given the typical ortho-directing nature of the dimethylamino group. nih.govnih.gov
An indirect, stepwise approach involves the initial sodiation of the aniline derivative followed by co-complexation with a dialkylzinc compound. nih.gov For example, reacting N,N-dimethylaniline with n-BuNa leads to ortho-sodiation. nih.govnih.gov Subsequent addition of t-Bu₂Zn can lead to a mixed-metal complex. nih.gov This strategy allows for the introduction of a functional group at a specific position, which could then be elaborated to the desired product. While not a direct synthesis of this compound, this methodology provides a sophisticated tool for constructing highly substituted anilines that might be difficult to access through classical electrophilic substitution or alkylation routes.
Novel and Sustainable Synthetic Methodologies
Recent research has focused on developing more environmentally friendly and efficient synthetic methods.
One promising area is the use of mechanochemistry. nih.govrsc.org A mechanochemical approach to pyrylium-mediated reactions, for instance, could reduce or eliminate the need for bulk solvents, conforming to the principles of green chemistry. rsc.org
Furthermore, the development of novel heterogeneous catalysts for N-alkylation reactions represents a significant advance. rsc.org For example, metal-organic framework (MOF) supported cobalt catalysts have been shown to be effective for the N-alkylation of anilines using alcohols, which are readily available and produce water as the only byproduct. rsc.org Such catalysts offer the advantages of high selectivity, recyclability, and reduced waste generation compared to traditional homogeneous systems. Adapting these sustainable technologies to the synthesis of this compound could provide a more efficient and greener manufacturing process.
Green Chemistry Approaches in this compound Synthesis
Traditional methods for N-alkylation often involve alkyl halides, which are hazardous. Green chemistry principles aim to replace such reagents with more benign alternatives, primarily alcohols, through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This strategy involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. nih.gov The catalyst, which had retained the hydrogen, then reduces the imine to the final N-alkylated amine, with water being the only byproduct. researchgate.netorganic-chemistry.org This process is atom-economical and avoids the use of toxic alkylating agents. researchgate.netrsc.org
Several catalytic systems have been developed for the N-alkylation of anilines with alcohols, which are applicable to the synthesis of related structures. These include catalysts based on both precious metals like ruthenium organic-chemistry.org and iridium nih.gov, and more earth-abundant metals such as copper rsc.orgresearchgate.net and nickel. colab.ws
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as copper or palladium on a solid support (e.g., Pd/C, Ni/θ-Al2O3), is particularly advantageous as it simplifies catalyst separation and recycling, further enhancing the green credentials of the process. rsc.orgcolab.wsthieme-connect.com For instance, a heterogeneous copper catalyst has been shown to facilitate the N-alkylation of aniline with secondary alcohols without any additives, generating no waste. rsc.orgresearchgate.net
Zeolite Catalysts: Acidic zeolites with specific pore sizes (6-8 Å) have demonstrated high selectivity for N-alkylation of anilines over C-alkylation at temperatures between 250°C and 350°C. google.com The shape-selectivity of the zeolite pores controls the reaction, favoring the formation of N-alkylanilines. google.com
Catalyst Performance: While electron-donating groups on the aniline ring generally result in high yields, sterically hindered anilines, like 3,5-dimethylaniline, and bulky alkylating agents can present challenges, sometimes leading to lower conversion rates. nih.gov
The table below summarizes various green catalytic systems applicable to the N-alkylation of anilines.| Catalyst System | Alkylating Agent | Key Features | Typical Yields | Reference |
|---|---|---|---|---|
| Heterogeneous Copper (Cu) | Secondary/Benzylic Alcohols | Additive-free, no waste, reusable catalyst. | High (up to 95% selectivity) | rsc.orgresearchgate.net |
| [Ru(p-cymene)Cl2]2 / Diphosphine Ligands | Primary/Secondary Alcohols | Atom-economical, generates only water as byproduct. Effective for synthesizing pharmaceuticals. | Good to excellent | organic-chemistry.org |
| Nitrile-Substituted NHC-Ir(III) Complex | Benzyl Alcohols | Effective for a wide variety of substituted anilines. | 64-89% for various aniline derivatives | nih.gov |
| Nickel Nanoparticles on Alumina (Ni/θ-Al2O3) | Benzyl/Aliphatic Alcohols | Reusable heterogeneous catalyst, additive-free conditions. | High | colab.ws |
| Acidic Zeolite (e.g., S-115) | Lower Alkanols (e.g., Methanol) | High selectivity for N-alkylation over C-alkylation due to shape-selective pores. | High | google.com |
Paper-Based Platforms for Streamlined Synthesis of Related Compounds
Paper-based microfluidic analytical devices (µPADs) represent a transformative technology in analytical chemistry, prized for their low cost, portability, and ease of use. These devices are fabricated by creating hydrophilic channels and reaction zones on paper, often by patterning with hydrophobic materials like wax. Fluid transport is achieved through passive capillary action, eliminating the need for external pumps.
While µPADs are predominantly used for diagnostic and sensing applications—such as detecting glucose, pathogens, or various chemical analytes—the underlying principles have potential for applications in chemical synthesis. The platform allows for precise control over fluid flow and the spatial arrangement of reagents, which are core requirements for controlled chemical reactions.
Currently, the literature on using paper-based platforms for the preparative synthesis and subsequent isolation of organic compounds like this compound is limited. Research has primarily focused on the functionalization of the cellulose (B213188) paper itself, for instance by grafting amines onto the surface, rather than using the paper as an inert stage for synthesizing separate small molecules. However, the technologies developed for µPADs, such as inkjet and wax printing to define reaction zones, could theoretically be adapted for small-scale, streamlined synthesis of compound libraries, offering a potential future direction for this technology.
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is critical, and several techniques can be employed for the purification of this compound and related amine compounds. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
A documented synthesis of this compound reports purification via vacuum distillation, yielding a pale yellow oil. acs.org This technique is effective for separating volatile compounds from non-volatile or high-boiling impurities, such as polymers or salts. texiumchem.comwikipedia.org Reducing the pressure significantly lowers the boiling point of the compound, preventing thermal decomposition that might occur at atmospheric pressure. texiumchem.comwikipedia.org For aniline, its boiling point can be lowered from 184°C at atmospheric pressure to 72°C at 20 mmHg. texiumchem.com
Other relevant purification techniques for hindered amines include:
Flash Chromatography with Amine-Functionalized Silica (B1680970): Standard silica gel is acidic and can cause strong, often irreversible, binding of basic amines, leading to poor separation and yield loss. biotage.com Using an amine-functionalized stationary phase (e.g., Biotage® KP-NH) neutralizes the acidic silanols, allowing for successful purification of basic amines with less aggressive solvent systems like hexane/ethyl acetate. biotage.combiotage.comresearchgate.net
Trichloroacetic Acid (TCA) Salt Precipitation: A novel and green purification method involves the use of trichloroacetic acid (TCA). nih.govresearchgate.net TCA reacts with the amine in the crude mixture to form a solid salt, which precipitates and can be separated by filtration. nih.govresearchgate.net This salt can then be gently heated, causing the TCA to decompose into volatile carbon dioxide and chloroform, leaving behind the pure, free amine. nih.govresearchgate.net This method can yield highly pure amines (up to 98% purification yield) and significantly reduces waste compared to traditional methods. researchgate.net
Acid-Base Extraction: A classical method involves washing an organic solution of the crude product with an aqueous acid (e.g., 10% HCl). The basic amine is protonated and dissolves in the aqueous layer as its salt, separating it from non-basic impurities. The aqueous layer is then isolated, and the free amine is regenerated by adding a base, followed by extraction back into an organic solvent.
The table below outlines common and advanced techniques for the purification of this compound and related amines.| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Effective for removing non-volatile impurities; prevents thermal decomposition. | Requires vacuum pump; potential for bumping. A specific instance reports distillation at 44 °C and 15 mTorr. | acs.orgwikipedia.org |
| Amine-Functionalized Flash Chromatography | Chromatographic separation on a basic stationary phase. | Prevents strong acid-base interactions, improving yield and separation for basic amines. | Requires specialized columns (e.g., Biotage® KP-NH or SiliaBond Amine). | biotage.comresearchgate.netsilicycle.com |
| TCA Salt Precipitation | Formation of a solid amine-TCA salt, followed by thermal decomposition of the acid. | Green method with low waste; high purification yields (up to 98%); avoids chromatography. | Requires selection of a suitable solvent for salt precipitation. | nih.govresearchgate.net |
| Acid-Base Extraction | Separation based on the differential solubility of the amine and its salt form in aqueous and organic phases. | Simple, inexpensive, and effective for removing non-basic impurities. | Can be labor-intensive (multiple extractions); generates aqueous waste. | [] |
Iii. Spectroscopic and Computational Characterization of N Tert Butyl 3,5 Dimethylaniline
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-tert-Butyl-3,5-dimethylaniline in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.
While specific NMR data for this compound is not extensively published in peer-reviewed literature, the expected spectral features can be inferred from closely related analogs such as 3,5-di-tert-butylaniline (B181150). chemicalbook.comchemicalbook.com The bulky tert-butyl group attached to the nitrogen atom in this compound significantly influences the conformational preferences and the electronic environment of the aromatic ring. This steric hindrance can restrict the rotation around the C-N bond, leading to distinct signals for the aromatic protons and carbons. The regioselectivity of the substitution pattern is unequivocally confirmed by the splitting patterns of the aromatic protons.
Expected ¹H NMR Data for this compound:
Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring are expected in the aromatic region. The proton at the C2 and C6 positions would appear as a single peak, and the proton at the C4 position would appear as a separate peak, confirming the 3,5-disubstitution pattern.
tert-Butyl Protons: A characteristic singlet with a large integration value corresponding to the nine equivalent protons of the tert-butyl group.
Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups at the C3 and C5 positions.
N-H Proton: A broad singlet for the amine proton, the chemical shift of which can be dependent on solvent and concentration.
Expected ¹³C NMR Data for this compound:
Aromatic Carbons: Signals for the substituted and unsubstituted carbons of the benzene ring. The carbons attached to the methyl groups (C3, C5) and the nitrogen (C1) would show distinct chemical shifts.
tert-Butyl Carbons: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.
Methyl Carbons: A signal for the two equivalent methyl carbons attached to the aromatic ring.
A representative ¹H NMR spectrum for the related compound 3,5-di-tert-butylaniline is available, which provides a basis for comparison. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 6.5-7.0 | m | Aromatic Protons (C2-H, C4-H, C6-H) |
| ¹H | ~ 3.5-4.5 | br s | N-H Proton |
| ¹H | ~ 2.2-2.4 | s | Ar-CH₃ Protons |
| ¹H | ~ 1.3-1.5 | s | C(CH₃)₃ Protons |
| ¹³C | ~ 145-150 | s | Aromatic C-N |
| ¹³C | ~ 138-142 | s | Aromatic C-CH₃ |
| ¹³C | ~ 115-125 | s | Aromatic C-H |
| ¹³C | ~ 50-55 | s | C (CH₃)₃ |
| ¹³C | ~ 30-35 | s | C(C H₃)₃ |
| ¹³C | ~ 20-25 | s | Ar-C H₃ |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its fragmentation patterns under ionization. The nominal molecular weight of this compound (C₁₂H₁₉N) is 177.29 g/mol . sigmaaldrich.com
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 177. A characteristic fragmentation pathway for tert-butyl substituted anilines involves the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion. Another significant fragmentation would be the loss of the entire tert-butyl group, leading to a fragment corresponding to 3,5-dimethylaniline (B87155).
For comparison, the mass spectrum of 3,5-dimethylaniline shows a strong molecular ion peak at m/z 121, with major fragments at m/z 106 (loss of CH₃) and m/z 93 (loss of HCN). nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 177 | Molecular Ion | [C₁₂H₁₉N]⁺ |
| 162 | [M - CH₃]⁺ | [C₁₁H₁₆N]⁺ |
| 121 | [M - C₄H₈]⁺ | [C₈H₁₁N]⁺ |
| 106 | [M - C₄H₈ - CH₃]⁺ | [C₇H₈N]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is expected to show:
N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl and tert-butyl groups just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretch: A stretching vibration in the 1250-1350 cm⁻¹ range.
The IR spectrum of the related N-tert-butylaniline shows a distinct N-H stretch, providing a reference for this functional group. nist.gov Similarly, the IR spectrum of 3,5-dimethylaniline displays the characteristic aromatic C-H and C=C stretching bands. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic amines like this compound are expected to exhibit absorption bands in the UV region, corresponding to π→π* transitions of the benzene ring. The substitution on the ring and the nitrogen atom will influence the position and intensity of these absorption maxima (λ_max). For 3,5-dimethylaniline , UV absorption maxima are observed at 239 nm and 289 nm in isooctane. nih.gov The presence of the N-tert-butyl group is likely to cause a slight shift in these absorption bands.
Interactive Data Table: Key IR and UV-Vis Data for this compound (Inferred)
| Spectroscopy | Feature | Expected Wavenumber/Wavelength | Associated Functional Group/Transition |
| IR | N-H Stretch | 3300-3500 cm⁻¹ | Secondary Amine |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ | Benzene Ring |
| IR | Aliphatic C-H Stretch | < 3000 cm⁻¹ | Methyl and tert-Butyl Groups |
| IR | C=C Stretch | 1450-1600 cm⁻¹ | Aromatic Ring |
| UV-Vis | π→π* Transition | ~240-250 nm | Benzene Ring |
| UV-Vis | π→π* Transition | ~290-300 nm | Benzene Ring |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the geometric and electronic structures of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its optimized geometry, bond lengths, bond angles, and electronic properties such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While specific DFT studies on this compound are not widely available, research on similar molecules like other tert-butyl substituted anilines demonstrates that the bulky tert-butyl group can induce significant steric strain, leading to a non-planar geometry around the nitrogen atom. researchgate.net This twisting of the amino group relative to the phenyl ring affects the degree of conjugation between the nitrogen lone pair and the aromatic π-system, which in turn influences the molecule's reactivity and spectroscopic properties. DFT calculations would be instrumental in quantifying this torsional angle and its energetic consequences.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are particularly useful for studying the excited states of molecules. For this compound, ab initio calculations, such as coupled-cluster methods, can provide accurate predictions of excited state energies and help interpret UV-Vis spectra.
Studies on the related molecule 3,5-dimethylaniline have employed time-resolved photoelectron imaging supported by ab initio calculations to investigate its electronic relaxation dynamics following UV excitation. hw.ac.uk These studies reveal how methylation of the aromatic ring influences the decay pathways from excited states. For this compound, such calculations would be crucial for understanding its photostability and the mechanisms of energy dissipation from its electronically excited states, including the potential roles of internal conversion and intersystem crossing.
Spectroscopic and Related Studies
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules, providing insights into the dynamic behavior and relative stabilities of different spatial arrangements. For this compound, while specific MD simulation studies are not extensively available in the public domain, its conformational preferences can be inferred by examining data from structurally analogous anilines. The dominant factors governing the conformational landscape of this molecule are the steric interactions involving the bulky tert-butyl group and the two methyl groups on the aniline (B41778) ring, as well as the electronic effects of the amino group.
The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-N single bond. This rotation is subject to a significant energy barrier due to the steric hindrance between the tert-butyl group and the hydrogen atoms at the ortho positions (positions 2 and 6) of the aniline ring.
Computational studies on simpler, related molecules such as N,N-dimethylaniline have provided quantitative estimates for the rotational barrier of the C-N bond. For N,N-dimethylaniline, the barrier to rotation has been calculated to be approximately 5.8 kcal/mol. researchgate.net It is anticipated that the rotational barrier in this compound would be considerably higher due to the greater steric bulk of the tert-butyl group compared to a methyl group. This increased steric hindrance would lead to a more restricted rotation around the C-N bond.
The preferred conformation of this compound is expected to be one where the steric clash is minimized. This would involve a significant twisting of the amino group relative to the plane of the benzene ring. The dihedral angle, defined by the plane of the C-C-C atoms of the ring and the C-N-C atoms of the substituted amino group, is a key parameter in describing this conformation. In an idealized, unhindered aniline, this angle might be close to 0° or 180° to maximize p-π conjugation. However, in this compound, steric repulsion forces a non-planar arrangement.
The table below summarizes the expected key conformational parameters for this compound based on the analysis of analogous compounds. It is important to note that these are estimated values and would require specific molecular dynamics simulations or experimental validation for precise determination.
| Parameter | Estimated Value/Range | Basis of Estimation |
| C(aryl)-N Rotational Barrier | > 5.8 kcal/mol | Based on the calculated value for N,N-dimethylaniline researchgate.net and the increased steric hindrance of the tert-butyl group. |
| Preferred C-C-N-C Dihedral Angle | 45° - 90° | To minimize the significant steric repulsion between the tert-butyl group and the ortho-hydrogens of the aniline ring. |
| Nitrogen Atom Geometry | Pyramidal | The steric bulk of the tert-butyl group is expected to favor a more pyramidal geometry at the nitrogen atom, deviating from the planar geometry often seen in less hindered anilines. |
Molecular dynamics simulations would allow for the exploration of the potential energy surface of this compound, identifying the global and local energy minima corresponding to stable and metastable conformations. Such simulations would also provide information on the transition states between these conformers and the associated energy barriers, offering a comprehensive understanding of the molecule's dynamic behavior in different environments.
Iv. Catalytic Applications and Ligand Design Incorporating N Tert Butyl 3,5 Dimethylaniline
Role as a Ligand in Transition Metal Catalysis
N-tert-Butyl-3,5-dimethylaniline is a precursor to complex ligands that coordinate with transition metals, forming catalysts with tailored properties for specific chemical transformations.
One of the most notable applications of ligands derived from this compound is in the development of molybdenum complexes for the reduction of dinitrogen (N₂) to ammonia (B1221849) (NH₃). nih.govnih.govnih.gov This process, known as nitrogen fixation, is of fundamental importance for agriculture and industry. nih.gov Synthetic molecular catalysts that can convert N₂ to NH₃ under mild conditions are a major goal in chemistry. nih.govrsc.org
Researchers have synthesized molybdenum complexes incorporating ligands derived from anilines to facilitate the conversion of dinitrogen. In some systems, the conversion is stoichiometric, meaning the molybdenum complex is consumed in the reaction. However, the ultimate goal is to achieve a catalytic process where the molybdenum complex can facilitate the conversion of multiple N₂ molecules. rsc.orgrsc.org
Molybdenum complexes bearing triamidoamine ligands have been at the forefront of this research. While early systems demonstrated the reduction of dinitrogen, they were often limited to a few turnovers. nih.govresearchgate.net More recent advancements with different ligand architectures have shown improved catalytic activity. For instance, a molybdenum complex with a PNP-type pincer ligand has been shown to be an effective catalyst for the direct conversion of dinitrogen to ammonia. rsc.org Another system, utilizing a molybdenum-dinitrogen complex with ferrocenyl diphosphine ligands, produces silylamine, a synthetic equivalent of ammonia, with up to 226 equivalents generated per catalyst molecule. rsc.org
The efficiency of these catalytic systems can be influenced by several factors, including the choice of reductant and proton source. mit.edu For example, in one study, the use of CoCp*₂ as the electron source and Ph₂NH₂OTf as the proton source with a [Ar₂N₃]Mo(N)(O-t-Bu) catalyst precursor led to the formation of up to approximately 10 equivalents of ammonia per molybdenum atom. mit.edu The electron efficiency in this particular system reached a maximum of about 43%. mit.edu
Table 1: Catalytic Reduction of Dinitrogen to Ammonia
| Catalyst Precursor | Reductant | Proton Source | Equivalents of NH₃ per Mo | Max. Electron Efficiency (%) |
|---|---|---|---|---|
| [Ar₂N₃]Mo(N)(O-t-Bu) | CoCp*₂ | Ph₂NH₂OTf | ~10 | ~43% mit.edu |
| Molybdenum-dinitrogen complex with ferrocenyl diphosphines | Not specified | Not specified | Up to 226 (silylamine) | Not specified rsc.org |
| Dinitrogen-bridged dimolybdenum complex with PNP-type pincer ligand | Not specified | Not specified | Up to 23 | Not specified rsc.org |
It is important to note that not all variations of the ligands lead to successful catalysis. Subtle changes in the ligand structure, such as the substituents on the terphenyl groups, can dramatically impact the catalytic efficiency, with some modified catalysts failing to be effective for dinitrogen reduction. researchgate.net
The mechanism of dinitrogen reduction by these molybdenum complexes is a subject of intensive investigation. The generally accepted "Schrock cycle" proposes a series of protonation and reduction steps at the molybdenum-bound dinitrogen. rsc.org This cycle involves several key intermediates, including Mo≡N (nitride), Mo-N=NH, and Mo-NH₂ species. nih.gov
A key challenge in these systems is the stability of these intermediates. For example, the [Mo]=NNH₂ species, formed by the reduction of [[Mo]=NNH₂]⁺, has proven difficult to observe as it tends to decompose into a mixture of other molybdenum-nitrogen species and ammonia. nih.gov Similarly, the [Mo]=NH intermediate can be unstable and disproportionate into Mo≡N and Mo. nih.gov The formation of ammonia can also lead to the formation of stable molybdenum-ammonia complexes, such as [[(TerNCH₂CH₂)₃N]Mo(NH₃)]⁺, which may act as catalyst resting states. researchgate.net
The choice of the proton source is also critical. The acidity and steric bulk of the acid can influence the reaction outcome. nih.gov For instance, using certain pyridinium-based acids can lead to the formation of several equivalents of ammonia, while others result in no ammonia production. nih.gov These findings highlight the intricate interplay of electronic and steric factors in the catalytic cycle.
While dinitrogen reduction is a major focus, aniline (B41778) derivatives are also employed in other important transition metal-catalyzed reactions.
N,N-dialkylanilines can participate in oxidative Mannich reactions, a process catalyzed by various transition metal salts. acs.org A general mechanism involves a rate-determining single electron transfer (SET) from the aniline to an oxidant, often a tert-butylperoxy radical generated from tert-butyl hydroperoxide (TBHP). acs.org This initial SET is followed by the cleavage of a C-H bond at the alpha-position to the nitrogen and a second SET to form an iminium ion. acs.org This reactive intermediate is then trapped by a nucleophile to yield the Mannich adduct. acs.org The role of transition metal catalysts like Rh₂(cap)₄, RuCl₂(PPh₃)₃, CuBr, FeCl₃, and Co(OAc)₂ is to initiate the formation of the crucial tert-butylperoxy radicals from TBHP. acs.org
The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. libretexts.org However, traditional Friedel-Crafts reactions are generally incompatible with aromatic amines because the Lewis acid catalyst (e.g., AlCl₃) reacts with the lone pair of electrons on the nitrogen atom. libretexts.orgnih.gov This deactivates the aromatic ring towards electrophilic substitution.
Recent developments have shown that certain gold(I) catalysts, such as a cyclic diaminocarbene-gold(I) complex, can facilitate the Friedel-Crafts alkylation of aromatic amines with alkenes. nih.gov Theoretical studies suggest that the gold cation activates the C=C double bond of the alkene, creating an electrophilic species that is then attacked by the electron-rich aromatic ring of the amine. nih.gov This process follows an electrophilic aromatic substitution mechanism and exhibits high para-selectivity. nih.govresearchgate.net
Steric and Electronic Effects of the this compound Ligand in Catalysis
The efficacy of this compound as a ligand in catalytic reactions is profoundly influenced by the interplay of its steric and electronic features. The prominent tert-butyl group on the nitrogen atom, in conjunction with the two methyl groups at the 3 and 5 positions of the aniline ring, creates a sterically demanding environment around the metal center to which it coordinates.
Steric Effects:
The substantial steric hindrance imparted by the N-tert-butyl group plays a crucial role in several catalytic processes. This bulk can:
Promote Reductive Elimination: In cross-coupling reactions, the steric pressure from bulky ligands like this compound can accelerate the final reductive elimination step, leading to faster catalyst turnover and improved efficiency.
Stabilize Monomeric Catalyst Species: The steric bulk can prevent the formation of inactive dimeric or oligomeric catalyst species, thereby maintaining the concentration of the active monomeric catalyst.
Influence Regio- and Stereoselectivity: The three-dimensional arrangement of the ligand can create specific pockets around the metal center, directing the approach of substrates and influencing the regioselectivity and stereoselectivity of the reaction. For instance, in palladium-catalyzed arylations of hindered primary amines, sterically demanding ligands have been shown to be highly effective. acs.org
Electronic Effects:
The electronic nature of the this compound ligand is primarily dictated by the electron-donating nature of the two methyl groups on the aromatic ring and the nitrogen atom.
Increased Electron Density: The methyl groups, through an inductive effect, increase the electron density on the aniline ring and, subsequently, on the nitrogen atom. This enhanced electron-donating ability makes the nitrogen a stronger σ-donor when coordinated to a metal center.
Enhanced Catalyst Activity: A more electron-rich metal center, resulting from coordination with an electron-donating ligand like this compound, can be more reactive in oxidative addition steps, a key activation step in many catalytic cycles. This has been observed in palladium-catalyzed cross-coupling reactions where electron-donating ancillary ligands enhance catalyst performance. nih.gov
The combination of these steric and electronic effects can be fine-tuned. The availability of various aniline scaffolds with diverse structural and electronic properties offers significant potential for optimizing and fine-tuning challenging cross-coupling reactions. nih.gov
| Feature | Effect on Catalysis | Reference |
| Steric Hindrance (N-tert-butyl group) | Promotes reductive elimination, stabilizes active monomeric species, influences selectivity. | acs.org |
| Electron-Donating Groups (3,5-dimethyl) | Increases electron density on the metal center, enhancing reactivity in oxidative addition. | nih.gov |
Organocatalysis and Metal-Free Catalytic Systems
While transition metal catalysis remains a dominant area of application, the principles of steric and electronic control offered by molecules like this compound are also relevant to the burgeoning field of organocatalysis and metal-free catalytic systems.
Bulky amine derivatives can function as organocatalysts in several types of transformations. For example, hindered amine bases can be utilized in deprotonation steps where selectivity is crucial. While specific studies detailing the use of this compound as an organocatalyst are not prevalent, the structural motifs are analogous to those used in established organocatalytic systems.
In the realm of metal-free catalysis, aniline derivatives have been employed in various reactions. For instance, aniline-based compounds have been used in Brønsted acidic ionic liquid catalyzed Friedel-Crafts reactions to synthesize triarylmethanes under metal- and solvent-free conditions. nih.gov The nucleophilicity and basicity of the aniline core are central to its catalytic activity in such systems. The electronic properties of this compound, with its electron-rich aromatic ring, suggest its potential as a potent nucleophile in similar metal-free transformations.
Furthermore, the development of metal-free reduction methods, such as the reduction of nitrobenzenes to anilines, highlights the growing interest in avoiding transition metals. researchgate.netresearchgate.net While not a direct catalytic application of this compound itself, these advancements underscore the importance of aniline derivatives in sustainable chemistry.
Catalyst Design Principles and Structure-Activity Relationships
The design of effective catalysts often relies on a deep understanding of structure-activity relationships (SAR). For ligands based on the this compound scaffold, several key design principles emerge.
The interplay between the steric bulk at the nitrogen and the electronic nature of the aromatic ring is a critical determinant of catalytic performance. For instance, in copper-catalyzed C-N coupling reactions, the development of new ligands has been crucial for enabling the coupling of sterically hindered partners. nih.gov The design of ligands that can form highly electron-rich copper(I) complexes is a strategy to promote oxidative addition with challenging electrophiles. nih.gov The electron-donating methyl groups of this compound align with this principle.
The synthesis of sterically hindered anilines is itself a challenge that has been addressed through the development of practical catalytic methods. rsc.org This underscores the importance of designing catalysts that are not only active but also capable of constructing the very building blocks needed for further catalyst and ligand development.
Structure-activity relationship studies in related systems provide valuable insights. For example, in the development of selective D3 receptor ligands, palladium-catalyzed N-aryl bond formation was a key step, and the electronic nature of the substituents on the aryl bromide influenced the reaction yields. beilstein-journals.org This highlights the sensitivity of catalytic outcomes to the electronic properties of the reactants and, by extension, the ligands.
The following table summarizes the key structural features of this compound and their anticipated impact on catalytic activity, drawing from principles observed in related systems.
| Structural Feature | Anticipated Impact on Catalytic Activity | Relevant Principles |
| N-tert-butyl group | Controls access to the metal center, influences selectivity, prevents catalyst deactivation. | Steric control in catalysis. acs.org |
| 3,5-Dimethyl substitution | Increases the electron-donating ability of the ligand, enhancing the reactivity of the metal center. | Electronic tuning of catalysts. nih.gov |
| Aniline core | Provides a robust scaffold for ligand design and can participate in metal-free catalytic cycles. | Versatility of aniline derivatives in catalysis. nih.gov |
V. Reactivity and Reaction Mechanisms of N Tert Butyl 3,5 Dimethylaniline
Amine-Based Reactivity
The reactivity centered on the amine functional group is a cornerstone of the chemical profile of N-tert-Butyl-3,5-dimethylaniline.
The basicity of an aniline (B41778) is determined by the availability of the nitrogen lone pair to accept a proton. In this compound, this is influenced by both electronic and steric factors. The two methyl groups at the 3 and 5 positions are electron-donating groups, which increase the electron density on the aromatic ring and, by extension, on the nitrogen atom, thus increasing its basicity.
However, the large tert-butyl group attached to the nitrogen introduces significant steric hindrance. This steric bulk can affect the solvation of the corresponding anilinium ion, which is formed upon protonation. Efficient solvation stabilizes the conjugate acid, thereby increasing the basicity of the amine. The steric hindrance from the tert-butyl group may impede this solvation, potentially leading to a decrease in basicity compared to less hindered anilines.
Radical Reactions and Electron Transfer Processes
Single Electron Transfer (SET) Mechanisms
This compound, like other N,N-dialkylanilines, can participate in single electron transfer (SET) mechanisms. In these processes, the aniline derivative donates an electron to an electron-accepting molecule, forming a radical cation. The facility of this process is governed by the oxidation potential of the aniline. The electron-donating nature of the two methyl groups on the aromatic ring lowers the oxidation potential of this compound, making it a more favorable electron donor compared to unsubstituted N-tert-butylaniline.
The SET process can be represented as: ArN(R)R' + A → [ArN(R)R']•+ + A•-
Where Ar is the 3,5-dimethylphenyl group, R is the tert-butyl group, R' is a lone pair, and A is an electron acceptor. The stability of the resulting aminium radical cation is a crucial factor in the kinetics of SET reactions. The steric bulk of the tert-butyl group can influence the geometry and stability of this radical cation, potentially affecting subsequent reaction pathways.
While specific kinetic data for the SET reactions of this compound are not extensively documented, the principles can be illustrated by comparing the oxidation potentials of related aniline derivatives.
Table 1: Oxidation Potentials of Selected Aniline Derivatives (This table is illustrative and compiles typical data for related compounds to demonstrate electronic effects.)
| Compound | Oxidation Potential (V vs. SCE) |
|---|---|
| Aniline | ~0.9 |
| N,N-Dimethylaniline | ~0.6 |
| 3,5-Dimethylaniline (B87155) | ~0.8 |
Data is generalized from various sources for illustrative purposes.
Photoreduction Reactions with Quinones
In the presence of light, this compound can act as a reducing agent for quinones. This photoreduction is typically initiated by the photoexcitation of the quinone, which then abstracts an electron from the aniline derivative in its ground state. This process is a form of photoinduced electron transfer (PET).
The general mechanism involves:
Photoexcitation of Quinone (Q): Q + hν → Q*
Single Electron Transfer (SET): Q* + ArN(t-Bu)H → Q•- + [ArN(t-Bu)H]•+
Proton Transfer: [ArN(t-Bu)H]•+ → ArN(t-Bu)• + H+
Formation of Semiquinone Radical: Q•- + H+ → QH•
The resulting semiquinone radical can then undergo further reactions, such as disproportionation or dimerization. The efficiency of the photoreduction process is dependent on the excited state energy of the quinone and the oxidation potential of the aniline. The electron-donating methyl groups on the aniline ring of this compound enhance its ability to participate in this reaction compared to unsubstituted anilines. The bulky tert-butyl group can also influence the rate of proton transfer from the aminium radical cation.
Radical Scavenging and Nitrone Formation
While not extensively studied for this specific molecule, sterically hindered anilines can exhibit radical scavenging properties. The mechanism would likely involve the donation of the hydrogen atom from the N-H group to a radical species, forming a stabilized aminyl radical.
ArN(t-Bu)H + R• → ArN(t-Bu)• + RH
The resulting 3,5-dimethyl-N-tert-butylaminyl radical is stabilized by resonance with the aromatic ring.
A potential, though not widely reported, subsequent reaction for N-alkylanilines involves oxidation to form nitrones. For this compound, this would theoretically proceed through the oxidation of the nitrogen atom and subsequent rearrangement. However, the formation of a nitrone from a secondary amine like this is not a common transformation and would likely require specific oxidizing agents. The typical route to N-tert-butyl nitrones involves the condensation of an aldehyde with N-tert-butylhydroxylamine or the oxidation of the corresponding imine. The direct conversion of this compound to a nitrone is a hypothetical pathway that warrants further investigation.
Reaction Kinetics and Isotope Effects in this compound Transformations
The kinetics of reactions involving this compound are influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituted ring. A key tool for elucidating the mechanisms of these reactions is the study of kinetic isotope effects (KIEs).
When a hydrogen atom is replaced by its heavier isotope, deuterium (B1214612) (D), the rate of a reaction involving the cleavage of that C-H or N-H bond is often slower. This is because the zero-point energy of a C-D or N-D bond is lower than that of a C-H or N-H bond, leading to a higher activation energy for bond breaking.
For transformations of this compound, two primary types of isotope effects could be significant:
N-H/N-D Isotope Effect: In reactions where the N-H bond is cleaved in the rate-determining step, such as in some radical scavenging mechanisms, a primary kinetic isotope effect (kH/kD > 1) would be expected.
C-H/C-D Isotope Effect: For reactions involving hydrogen abstraction from one of the methyl groups on the aromatic ring or from the tert-butyl group, a primary KIE would also be observed if this is the rate-limiting step.
Studies on related N,N-dialkylanilines have shown significant deuterium kinetic isotope effects in N-dealkylation reactions, which often proceed via an initial SET step followed by proton transfer. This suggests that for reactions of this compound that involve the loss of a proton from the nitrogen or the tert-butyl group, a measurable KIE would be a valuable probe of the transition state structure.
Table 2: Illustrative Kinetic Isotope Effects for Reactions of Related Amines (This table presents typical KIE values from studies on related systems to demonstrate the principles.)
| Reaction | Substrate | kH/kD | Implication |
|---|---|---|---|
| N-Demethylation | N,N-Dimethylaniline | 2-5 | C-H bond cleavage is partially rate-limiting |
| Hydrogen Abstraction | Toluene | ~7 | C-H bond breaking is the primary motion in the transition state |
Data is generalized from various sources for illustrative purposes.
The magnitude of the KIE can provide insight into the geometry of the transition state. A linear transition state for hydrogen transfer generally leads to a larger KIE than a bent transition state. For this compound, the steric bulk around the nitrogen could enforce specific transition state geometries, which would be reflected in the observed KIE values.
Vi. Derivatives and Advanced Materials Incorporating N Tert Butyl 3,5 Dimethylaniline
Synthesis and Characterization of N-tert-Butyl-3,5-dimethylaniline Derivatives
The synthesis of derivatives from this compound leverages established organic chemistry reactions, often focusing on modifying the aniline (B41778) nitrogen or the aromatic ring to tune the molecule's properties for specific applications. Characterization of these new compounds typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with techniques like melting point analysis to confirm their structure and purity. researchgate.net
The chemical properties of N-substituted aniline analogues are heavily influenced by the nature and size of the substituents on both the nitrogen atom and the aromatic ring. In this compound, the bulky tert-butyl group on the nitrogen atom provides significant steric hindrance. This steric bulk can reduce the molecule's basicity compared to less hindered anilines. For instance, studies on similarly bulky compounds like 2-methyl-6-tert-butyl-substituted N,N-dimethylanilines show a reduction in basic strength by a factor of about 10^6, attributed to steric hindrance to solvation. researchgate.net This effect is crucial as it modulates the reactivity and interaction profile of the molecule.
Compared to its analogues, the structural variations in this compound lead to distinct properties:
Compared to 3,5-Di-tert-butylaniline (B181150) : The primary amine on 3,5-di-tert-butylaniline has less steric hindrance around the nitrogen, which alters its solubility and reactivity, making it more suitable for certain polymerization processes.
Compared to 4-tert-Butyl-N,N-dimethylaniline : The dimethylamine (B145610) group in this analogue enhances electron-donating effects, increasing the molecule's basicity, whereas the single N-tert-butyl group offers a different steric and electronic profile.
Compared to N,N-Dimethylaniline : This simpler analogue is a key precursor in the synthesis of triarylmethane dyes and serves as a promoter in the curing of polyester (B1180765) resins. wikipedia.org The substitution pattern in this compound suggests potential for similar, yet distinct, applications.
The steric and electronic properties of these analogues directly impact their potential uses.
Table 1: Comparison of this compound and Related Analogues
| Property | This compound | 3,5-Di-tert-butylaniline | N-Ethyl-2,5-dimethylaniline | 4-tert-Butyl-N,N-dimethylaniline |
|---|---|---|---|---|
| CAS Number | 110993-40-3 sigmaaldrich.com | 22503-17-9 | 13519-76-1 | 2909-79-7 |
| Molecular Weight | 177.29 g/mol | 205.34 g/mol | 149.23 g/mol | 177.29 g/mol |
| Key Structural Feature | tert-butyl on N; dimethyl on ring | two tert-butyl groups on ring; primary amine | ethyl on N; dimethyl on ring | tert-butyl on ring; dimethyl on N |
| Steric Hindrance | High (tert-butyl on N) | Moderate (tert-butyl on ring) | Low (ethyl on N) | High (around N) |
| Predicted Collision Cross-Section ([M+H]⁺) | 142.0 Ų | Not available | Not available | Not available |
Aniline derivatives are known to function as co-initiators in photopolymerization reactions. wikipedia.org While specific studies detailing this compound as a photoinitiator are not prevalent, its structure is analogous to compounds used for this purpose. Generally, tertiary amines can act as electron donors in a photoinitiating system. Upon exposure to light, a photosensitizer absorbs energy and enters an excited state. It can then interact with the aniline derivative, which donates an electron to form a radical cation. This process generates active radicals that initiate the polymerization of monomers. N,N-Dimethylaniline, for example, is used as a promoter in the curing of polyester and vinyl ester resins, a process that relies on radical generation. wikipedia.org The specific substitution pattern on this compound would influence the efficiency of this process by affecting its oxidation potential and steric accessibility.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into larger, ordered structures is a key goal in this field. nih.gov
The structure of this compound contains several features that enable it to participate in non-covalent interactions, which are fundamental to forming supramolecular architectures. These interactions include:
Hydrogen Bonding : The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor.
π-π Stacking : The aromatic phenyl ring can interact with other aromatic systems through π-π stacking.
CH-π Interactions : The methyl and tert-butyl groups provide C-H bonds that can interact with the electron clouds of aromatic rings. rsc.org
The interplay of these weak forces dictates how individual molecules recognize each other and assemble into a larger structure. rsc.org Advanced computational and analytical methods, such as Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis, are used to investigate and quantify these non-covalent interactions within crystal structures. rsc.org
Molecules like this compound can serve as building blocks, or synthons, for constructing complex, functional supramolecular systems. vu.lt By chemically modifying the core structure to include specific recognition sites, chemists can pre-program the molecule to self-assemble in a desired manner. This coordination-driven self-assembly, guided by non-covalent interactions, can lead to the selective and quantitative formation of non-trivial topologies such as catenanes, rotaxanes, and molecular knots. nih.gov
A sophisticated design approach involves creating "nested" supramolecular crosslinks, where two different types of non-covalent interactions exist in parallel and influence each other. chemrxiv.org For example, a system could be designed where host-guest binding events within a self-assembled cage affect the metal-ligand interactions that form the cage itself. mit.edu This allows for the development of materials where properties like stiffness or gel-sol transitions can be finely tuned by external stimuli, a feature not typically achievable in systems with interactions arranged in series. chemrxiv.org
Applications in Functional Materials
The properties of this compound and its derivatives make them candidates for incorporation into various functional materials. The parent compound, 3,5-dimethylaniline (B87155), is used as a chemical intermediate in the manufacture of dyes, pharmaceuticals, and polymers. nih.gov
Drawing from the behavior of its analogues, potential applications include:
Advanced Polymers : As with related anilines, derivatives could be used as monomers for specialty polymers or as curing agents and promoters for resins. wikipedia.org The steric bulk could impart unique thermal or mechanical properties to the resulting polymer.
Dye Synthesis : Aniline derivatives are fundamental in the dye industry. wikipedia.orgnih.gov The specific substitution on this compound could be exploited to create novel dyes with specific colors or properties.
Stimuli-Responsive Materials : By incorporating this molecule into supramolecular gels or polymers, its ability to participate in non-covalent interactions could be harnessed to create materials that change their properties (e.g., color, shape, or viscosity) in response to chemical or physical signals. chemrxiv.orgmit.edu
The research into derivatives of this compound points toward its utility as a versatile component for creating the next generation of advanced and functional materials.
Role in Redox-Active Materials
The electrochemical behavior of aniline and its derivatives has been a subject of considerable study, as these compounds can undergo oxidation to form radical cations and other redox-active species. nih.govmdpi.com These properties are fundamental to their potential use in redox-active materials, which are materials that can store and release energy through reversible oxidation-reduction reactions.
In the context of this compound, it is expected that the amine group can be electrochemically oxidized. The substitution pattern on the aromatic ring, including the electron-donating methyl groups and the bulky tert-butyl group on the nitrogen, would influence the oxidation potential and the stability of the resulting radical species. The general mechanism for the electrochemical oxidation of tertiary amines involves the removal of an electron to form a radical cation. nih.gov
While there is extensive research on redox-active ligands for creating advanced materials, such as those based on N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine, specific studies detailing the incorporation of this compound into such materials are not present in the available literature. mdpi.com Therefore, a detailed account of its role, including specific redox potentials in polymeric systems or its contribution to the performance of energy storage or catalytic materials, cannot be provided.
Vii. Advanced Methodologies for Studying N Tert Butyl 3,5 Dimethylaniline
Time-Resolved Spectroscopy for Reaction Dynamics
Time-resolved spectroscopy is a powerful tool for investigating the fleeting intermediates and transition states that govern the course of a chemical reaction. By employing pump-probe techniques, researchers can initiate a reaction with a short pulse of light (the pump) and then track the subsequent changes in the system by measuring its absorption or emission of a second, delayed pulse of light (the probe). This allows for the direct observation of short-lived species on timescales ranging from femtoseconds to seconds.
While specific studies on the time-resolved spectroscopy of N-tert-Butyl-3,5-dimethylaniline are not extensively documented in publicly available literature, the principles can be illustrated by examining related systems. For instance, transient absorption spectroscopy has been effectively used to unravel the mechanistic details of photocatalyzed reactions involving complex organic molecules. princeton.edu In a typical experiment, the photoexcited states of a catalyst or reactant are generated, and their subsequent decay and interaction with other species are monitored.
The study of an iridium/nickel-catalyzed C-O coupling reaction provides a relevant example of the insights achievable. In this system, transient absorption spectroscopy revealed the mechanism of energy transfer from a photoexcited iridium photocatalyst to a nickel(II) complex. princeton.edu The lifetime of the excited state of the nickel complex was measured, providing evidence for a unimolecular reductive elimination step. princeton.edu This type of analysis would be highly applicable to studying reactions involving this compound, such as its role in photocatalytic cycles or its own photophysical degradation pathways.
Key Parameters in Transient Absorption Spectroscopy:
| Parameter | Description | Typical Timescale |
| Excited State Lifetime (τ) | The average time a molecule spends in an excited electronic state before returning to the ground state. | Femtoseconds (fs) to Microseconds (µs) |
| Intersystem Crossing (ISC) | A non-radiative process involving a change in spin multiplicity, often from a singlet to a triplet state. | Picoseconds (ps) to Nanoseconds (ns) |
| Energy Transfer (EnT) | The transfer of electronic excitation energy from a donor molecule to an acceptor molecule. | Picoseconds (ps) to Nanoseconds (ns) |
| Electron Transfer (ET) | The movement of an electron from a donor to an acceptor, forming radical ions. | Picoseconds (ps) to Nanoseconds (ns) |
By applying transient absorption spectroscopy to this compound, one could investigate the dynamics of its excited states, the formation of radical cations, and its interactions with other reactive species, thereby providing a detailed picture of its reaction mechanisms.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs in the reaction vessel, without the need for sampling and external analysis. This approach provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed kinetic and mechanistic understanding of the process. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are particularly well-suited for this purpose.
The application of in situ FTIR spectroscopy can be envisioned for monitoring the synthesis or subsequent reactions of this compound. For example, in the synthesis of N-alkylanilines, in situ FTIR could track the consumption of the starting aniline (B41778) and the formation of the N-alkylated product by monitoring characteristic vibrational bands. The C-N stretching vibrations of aromatic amines, which typically appear in the 1200-1350 cm⁻¹ region, and the N-H bending vibrations of secondary amines around 1500-1600 cm⁻¹, would be key spectral regions to observe. libretexts.orglibretexts.org
Modern in situ FTIR systems, such as those utilizing attenuated total reflectance (ATR) probes, can be directly inserted into a reaction mixture, providing real-time data on the progress of the reaction. This allows for precise determination of reaction endpoints, identification of reaction intermediates, and optimization of reaction conditions.
Characteristic Infrared Absorption Frequencies for Monitoring Aniline Alkylation:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Trend During Reaction |
| Primary Amine (reactant) | N-H Stretch | 3400-3500 (two bands) | Decrease |
| Primary Amine (reactant) | N-H Scissoring | 1550-1650 | Decrease |
| Secondary Amine (product) | N-H Stretch | ~3420 (one band) | Increase |
| Secondary Amine (product) | N-H Bend | 1500-1600 | Increase |
| Aromatic C-N (reactant/product) | C-N Stretch | 1200-1350 | Shift and/or change in intensity |
The ability to monitor reactions in real-time is crucial for understanding complex reaction networks, such as those potentially involving this compound, where multiple side products or intermediates might be formed.
Crystallographic Analysis of this compound Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the steric and electronic properties of a molecule and its complexes.
To illustrate the type of data obtained from such an analysis, we can consider the crystallographic data for a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide. Although a different molecule, it contains a substituted dimethylphenyl group and demonstrates how crystallographic data is presented.
Illustrative Crystallographic Data for a Complex Containing a Dimethylphenyl Moiety:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.7608(2) |
| b (Å) | 15.3483(4) |
| c (Å) | 13.6538(3) |
| β (°) | 94.283(2) |
| Volume (ų) | 1621.8 |
| Z | 4 |
| Data from a study on N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide for illustrative purposes. researchgate.net |
In a hypothetical crystal structure of a metal complex of this compound, crystallographic analysis would precisely determine the coordination geometry around the metal, the N-metal bond length, and the torsion angles of the N-tert-butyl and N-phenyl groups. This information would be crucial for understanding the steric hindrance imparted by the ligand and its influence on the catalytic activity or stability of the complex. Furthermore, analysis of the packing in the crystal would reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the bulk properties of the material.
Viii. Future Research Directions and Emerging Applications
Interdisciplinary Research with N-tert-Butyl-3,5-dimethylaniline
The application of this compound is expanding beyond traditional chemical synthesis into more complex, interdisciplinary research areas. Its potential is being recognized in fields where the interplay between molecular structure and function is critical.
One notable area of interdisciplinary research is in the development of advanced catalytic systems. For instance, sterically hindered amines like this compound are integral to catalytic processes designed for the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849). This research lies at the intersection of inorganic chemistry, materials science, and sustainable energy, aiming to develop energy-efficient alternatives to the Haber-Bosch process.
Furthermore, the synthesis of chiral ligands based on the N-tert-butyl-aniline scaffold highlights the compound's relevance in asymmetric catalysis, a field that bridges organic synthesis and coordination chemistry. Research into chiral N-(tert-butyl)-N-methylaniline type ligands for palladium-catalyzed asymmetric allylic alkylation has demonstrated high enantioselectivity. researchgate.net This opens doors for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, showcasing the synergy between catalyst design and medicinal chemistry.
Future interdisciplinary work could explore the use of this compound derivatives in the development of novel sensors or responsive materials. The amino group can be functionalized to interact with specific analytes, while the bulky substituents can influence the material's morphology and environmental sensitivity. This research would integrate principles from analytical chemistry, polymer science, and materials engineering.
Theoretical Predictions and Experimental Validation
The advancement of computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental investigations and accelerating discovery.
Theoretical Studies: Density Functional Theory (DFT) has been employed to investigate how the coordination of dimethylaniline derivatives to zirconocene (B1252598) catalysts affects their performance in polymerization. Such theoretical studies can elucidate the electronic and steric effects of the N-tert-butyl and dimethyl substituents on catalyst stability and activity. nih.govresearchgate.net For substituted anilines, computational models can predict geometric parameters like the C-N bond length and the out-of-plane angle of the amino group, which in turn correlate with the compound's reactivity and basicity. These theoretical insights are crucial for designing more efficient catalysts by understanding the factors that govern the formation and stability of catalyst-ligand complexes. nih.govresearchgate.net
Experimental Validation: Experimental work serves to confirm and refine theoretical predictions. For example, the synthesis and characterization of novel compounds through techniques like FT-IR, NMR, and UV-Visible spectroscopy provide real-world data to compare against computed spectra. researchgate.net In the context of catalysis, the performance of a theoretically designed catalyst incorporating this compound as a ligand can be assessed through kinetic studies and product analysis. The successful synthesis of 2-benzyl N-substituted anilines and the application of palladium complexes with indolyl-NNN-type ligands in Suzuki reactions are examples of experimental validations of new synthetic methodologies. beilstein-journals.orgmdpi.com The thermochemical properties, such as the enthalpy of formation, can also be determined experimentally and compared with high-level quantum chemical calculations to ensure the accuracy of the theoretical models. researchgate.net
A summary of theoretical and experimental approaches is presented in the table below:
| Research Aspect | Theoretical Methods | Experimental Techniques | Key Insights |
| Catalyst-Ligand Interaction | Density Functional Theory (DFT) to model complex stability and bonding energetics. nih.govresearchgate.net | X-ray crystallography, NMR spectroscopy to characterize catalyst structure. Kinetic studies to measure catalytic activity. | Understanding how the steric bulk and electronic properties of the ligand influence catalyst performance and stability. nih.govresearchgate.net |
| Molecular Structure & Properties | Ab initio and DFT calculations to predict bond lengths, angles, and electronic charge distribution. | Spectroscopic methods (FT-IR, NMR, UV-Vis) to determine molecular structure. researchgate.net Calorimetry to measure thermochemical properties. researchgate.net | Correlation of computed structural parameters with experimentally observed reactivity and physical properties. Validation of theoretical models. researchgate.netresearchgate.net |
| Reaction Mechanisms | Computational analysis to elucidate reaction pathways and transition states. nih.gov | In-situ reaction monitoring (e.g., by spectroscopy), isolation of intermediates, kinetic isotope effect studies. | Gaining insight into the step-by-step process of chemical transformations, including the role of the catalyst and ligand. nih.gov |
Potential in Novel Catalytic Cycles and Material Design
The distinct characteristics of this compound make it a promising candidate for incorporation into novel catalytic cycles and the design of advanced materials.
Novel Catalytic Cycles: A significant emerging application is its use in molybdenum-based systems for the catalytic conversion of dinitrogen to ammonia at ambient temperature and pressure. In this context, the sterically demanding this compound is a key component that facilitates this challenging transformation. The development of such catalytic cycles is a major goal in the pursuit of sustainable chemistry. Furthermore, its derivatives have been shown to be effective in rhodium(III)-catalyzed C-H amination reactions, acting as efficient coupling partners.
The table below highlights the role of this compound and its derivatives in various catalytic systems.
| Catalyst System | Derivative Used | Application | Key Finding |
| Molybdenum-based | This compound | N₂ to Ammonia Conversion | Acts as a crucial component in a catalytic process that operates at room temperature. |
| Rhodium(III)-based | 3,5-Dimethylaniline (B87155) | C-H Amination | Functions as an effective coupling partner, leading to significant yields of the aminated product. |
| Zirconocene-based | Dimethylaniline | Cationic Polymerization | The structure of the ligand influences the stability of the catalytically less active aniline (B41778) complex. nih.gov |
| Palladium-based | Chiral N-(tert-Butyl)-N-methylaniline | Asymmetric Allylic Alkylation | Serves as a chiral ligand to achieve high enantioselectivity in the formation of C-C bonds. researchgate.net |
Material Design: In material science, this compound can be utilized as a building block for functional polymers and organic materials. Its incorporation into polymer chains can impart specific properties such as thermal stability and altered mechanical characteristics. The bulky tert-butyl group can disrupt polymer chain packing, leading to materials with modified porosity or solubility.
Future research could focus on synthesizing polymers with this compound integrated into the main chain or as a pendant group. These materials could find applications as membranes for gas separation, where the tailored free volume is critical, or as matrices for hosting other functional molecules. Additionally, the development of redox-active materials based on this aniline derivative could be explored for applications in organic electronics or energy storage devices. The synthesis of metal complexes with redox non-innocent ligands derived from substituted anilines points towards the potential for creating new magnetic and catalytic materials. mdpi.com
Q & A
Q. What are the recommended synthetic routes for N-tert-Butyl-3,5-dimethylaniline to achieve high purity?
- Methodological Answer : A two-step approach is advised:
Nucleophilic Aromatic Substitution : React 3,5-dimethylaniline with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the tert-butyl group.
Purification : Use silica gel chromatography with a petroleum ether:ethyl acetate gradient (e.g., 20:1 ratio) to isolate the product, as demonstrated for structurally similar aniline derivatives .
Monitor reaction progress via TLC and confirm purity via NMR (δ ~2.27 ppm for methyl groups; aromatic protons at δ ~6.43 ppm) .
Q. Which analytical techniques are optimal for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., tert-butyl protons at δ ~1.3 ppm; aromatic carbons at ~120–140 ppm).
- Gas Chromatography-Mass Spectrometry (GC/MS) : To assess purity and detect volatile byproducts .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) for quantitative analysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for This compound under oxidative conditions?
- Methodological Answer :
- Controlled Stability Studies : Expose the compound to varying oxidants (e.g., H₂O₂, Fe³⁺) and monitor degradation via HPLC or LC-MS. Compare results with literature on analogous tert-butyl-aniline derivatives, which show susceptibility to oxidative dealkylation .
- Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical intermediates, as tert-butyl groups may stabilize transient species .
Q. What mechanistic insights explain the diastereoselectivity in reactions involving This compound derivatives?
- Methodological Answer :
- Steric and Electronic Analysis : The tert-butyl group imposes steric hindrance, directing regioselectivity in cycloadditions (e.g., [3+2] reactions). Computational modeling (DFT) can map transition states .
- Experimental Validation : Synthesize derivatives (e.g., cyclopropyl analogs) and compare diastereomer ratios via NMR or X-ray crystallography .
Q. How does This compound interact with biomolecules, and what are the implications for toxicological studies?
- Methodological Answer :
- DNA Adduct Formation : Incubate with DNA under oxidative conditions (e.g., cytochrome P450 mimics) and identify adducts via LC-MS/MS, referencing methods for 3,5-dimethylaniline derivatives .
- Thiol Reactivity : Use glutathione (GSH) trapping assays to evaluate covalent binding, as tert-butyl groups may alter electrophilicity .
Key Methodological Recommendations
- Synthetic Optimization : Vary tert-butylating agents (e.g., tert-butyl chloride vs. bromide) to improve yields.
- Stability Testing : Store the compound under inert atmospheres (-20°C) to mitigate oxidation .
- Advanced Applications : Explore its use as a building block for photoactive materials or organometallic catalysts, leveraging steric bulk for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
